An In-depth Technical Guide to 3-amino-N,N,2,4-tetramethylbenzamide
An In-depth Technical Guide to 3-amino-N,N,2,4-tetramethylbenzamide
A comprehensive review of the synthesis, characterization, and potential applications of a novel benzamide derivative for researchers, scientists, and drug development professionals.
Introduction
3-amino-N,N,2,4-tetramethylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structural features, including the amino group and multiple methyl substitutions on the benzene ring, suggest the possibility of diverse chemical reactivity and biological activity. This technical guide provides a thorough overview of the available scientific information regarding its chemical properties, synthesis, and characterization. As a potentially novel compound, this document aims to serve as a foundational resource for researchers interested in exploring its unique attributes.
It is important to note that publicly available information on 3-amino-N,N,2,4-tetramethylbenzamide is limited. Therefore, this guide draws upon established principles of organic chemistry and data from structurally related analogs to infer its probable characteristics and to propose robust methodologies for its synthesis and analysis.
Physicochemical Properties
Due to the absence of specific experimental data for 3-amino-N,N,2,4-tetramethylbenzamide, the following table presents predicted properties based on its chemical structure and comparison with analogous compounds. These values should be considered estimates and require experimental verification.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₁H₁₆N₂O | Based on chemical structure |
| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white or light brown crystalline solid | Analogy with similar aromatic amides |
| Melting Point | Expected to be in the range of 100-150 °C | Comparison with substituted benzamides |
| Boiling Point | > 300 °C (with potential decomposition) | General property of aromatic amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred from the presence of both polar (amino, amide) and non-polar (methyl, aromatic ring) groups. |
| pKa (of the amino group) | Estimated to be around 4-5 | Electron-donating effects of methyl groups are counteracted by the electron-withdrawing effect of the amide group. |
Proposed Synthesis
A plausible synthetic route to 3-amino-N,N,2,4-tetramethylbenzamide can be designed starting from commercially available 2,4-dimethylaniline. The proposed multi-step synthesis is outlined below.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Nitration of 2,4-Dimethylaniline
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To a stirred solution of 2,4-dimethylaniline in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, continue stirring at the same temperature for 1-2 hours.
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Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
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Filter the precipitate, wash with cold water, and dry to obtain 2,4-dimethyl-3-nitroaniline.
Step 2: Sandmeyer Reaction for Halogenation
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Dissolve the 2,4-dimethyl-3-nitroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).
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Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) halide (e.g., CuCl or CuBr) in the corresponding hydrohalic acid.
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Slowly add the diazonium salt solution to the copper(I) halide solution. Effervescence should be observed.
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After the addition, warm the mixture gently to ensure complete reaction.
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Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate to yield the 1-halo-2,4-dimethyl-3-nitrobenzene.
Step 3: Carboxylation via Grignard Reagent or Cyanide Displacement
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Method A: Grignard Reaction
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React the 1-halo-2,4-dimethyl-3-nitrobenzene with magnesium turnings in dry ether or THF to form the Grignard reagent.
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Bubble dry carbon dioxide gas through the Grignard reagent solution.
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Acidify the reaction mixture to protonate the carboxylate and obtain 2,4-dimethyl-3-nitrobenzoic acid.
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Method B: Nucleophilic Substitution with Cyanide
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React the 1-halo-2,4-dimethyl-3-nitrobenzene with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.
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Hydrolyze the resulting nitrile under acidic or basic conditions to yield 2,4-dimethyl-3-nitrobenzoic acid.
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Step 4: Amidation
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Convert the 2,4-dimethyl-3-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.
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In a separate flask, dissolve dimethylamine in a suitable solvent.
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Slowly add the acid chloride to the dimethylamine solution, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.
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After the reaction is complete, work up the mixture to isolate N,N,2,4-tetramethyl-3-nitrobenzamide.
Step 5: Reduction of the Nitro Group
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Reduce the nitro group of N,N,2,4-tetramethyl-3-nitrobenzamide to an amino group. Common reducing agents for this transformation include:
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Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
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Catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
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Following the reduction, perform an appropriate work-up and purification (e.g., column chromatography or recrystallization) to obtain the final product, 3-amino-N,N,2,4-tetramethylbenzamide.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed five-step synthesis of 3-amino-N,N,2,4-tetramethylbenzamide.
Spectroscopic Characterization
The identity and purity of synthesized 3-amino-N,N,2,4-tetramethylbenzamide would be confirmed using a combination of spectroscopic techniques. The expected spectral data are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for the aromatic and methyl protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (at C5) | ~6.5 - 7.0 | Doublet | 1H |
| Aromatic CH (at C6) | ~6.5 - 7.0 | Doublet | 1H |
| -NH₂ (amino group) | ~3.5 - 5.0 | Broad singlet | 2H |
| -N(CH₃)₂ (amide methyls) | ~2.8 - 3.2 | Singlet (possibly two singlets due to restricted rotation) | 6H |
| Ar-CH₃ (at C2) | ~2.2 - 2.5 | Singlet | 3H |
| Ar-CH₃ (at C4) | ~2.2 - 2.5 | Singlet | 3H |
Note: The exact chemical shifts of the aromatic protons will depend on the coupling constants between them. The amide N-methyl protons may show two distinct singlets at room temperature due to hindered rotation around the C-N amide bond.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show characteristic signals for the aromatic, carbonyl, and methyl carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide carbonyl) | ~168 - 172 |
| C-NH₂ (aromatic) | ~145 - 150 |
| C-CON(CH₃)₂ (aromatic) | ~135 - 140 |
| C-CH₃ (aromatic, at C2) | ~130 - 135 |
| C-CH₃ (aromatic, at C4) | ~130 - 135 |
| CH (aromatic) | ~115 - 125 |
| -N(CH₃)₂ (amide methyls) | ~35 - 40 |
| Ar-CH₃ (methyls) | ~15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| N-H stretch (primary amine) | 3300 - 3500 | Two bands, often broad |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Sharp, medium to strong intensity |
| C=O stretch (amide) | 1630 - 1680 | Strong, sharp band |
| N-H bend (primary amine) | 1550 - 1650 | Medium intensity |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands of varying intensity |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected Molecular Ion (M⁺): m/z = 192.26
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High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the elemental composition.
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Fragmentation Pattern: Expect to see characteristic fragments corresponding to the loss of the dimethylamino group, the carbonyl group, and cleavage of the aromatic ring.
Conceptual Diagram of Spectroscopic-Structural Correlations
Caption: Relationship between the chemical structure and its expected spectroscopic data.
Potential Applications and Future Research
While no specific applications for 3-amino-N,N,2,4-tetramethylbenzamide have been reported, its structure suggests several areas for potential investigation:
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Pharmaceutical Research: Benzamide derivatives are known to exhibit a wide range of biological activities, including acting as antiemetics, antipsychotics, and gastroprokinetics. The specific substitution pattern of this compound could lead to novel pharmacological properties.
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Materials Science: The amino group provides a site for further functionalization, allowing for the incorporation of this molecule into polymers or other materials to modify their properties.
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Chemical Synthesis: It can serve as a versatile building block for the synthesis of more complex molecules, such as heterocyclic compounds or dyes.
Future research should focus on the successful synthesis and purification of 3-amino-N,N,2,4-tetramethylbenzamide, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activity and exploring its potential in materials science would be logical next steps.
Safety and Handling
As with any new chemical compound, 3-amino-N,N,2,4-tetramethylbenzamide should be handled with care. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed once the toxicological properties have been evaluated.
Conclusion
This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthetic route, and expected spectroscopic data for 3-amino-N,N,2,4-tetramethylbenzamide. While experimental data for this specific molecule is not yet available in the public domain, this document serves as a valuable resource for researchers and scientists interested in its synthesis and exploration. The unique structural features of this compound hold promise for future discoveries in drug development and materials science.
